3-(4-Morpholinopiperidin-1-yl)propanoic acid
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Overview
Description
3-(4-Morpholinopiperidin-1-yl)propanoic acid is a complex organic compound that features a morpholine ring fused with a piperidine ring, connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinopiperidin-1-yl)propanoic acid typically involves the reaction of morpholine and piperidine derivatives with propanoic acid or its derivatives. One common method includes the nucleophilic substitution reaction where a morpholine derivative reacts with a piperidine derivative in the presence of a base, followed by the addition of propanoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may involve multiple steps, including purification stages such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Morpholinopiperidin-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(4-Morpholinopiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- Naproxen Impurity B
- Naproxen USP Reference Standard
Uniqueness
3-(4-Morpholinopiperidin-1-yl)propanoic acid stands out due to its unique combination of a morpholine and piperidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylpiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H22N2O3/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16) |
InChI Key |
DOTBTJLOJMUSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CCC(=O)O |
Origin of Product |
United States |
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